molecular formula C9H11F2NO B2944011 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine CAS No. 954253-20-4

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine

Cat. No.: B2944011
CAS No.: 954253-20-4
M. Wt: 187.19
InChI Key: HMXDXOIJHPACRX-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a fluorinated ethanamine derivative featuring a 3,4-difluorophenyl group and a methoxy substituent on the ethanamine backbone. It is listed as a halogenated benzene derivative (Ref: 10-F650363) and serves as a precursor or intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXDXOIJHPACRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with methoxyethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a chemical compound with the CAS number 954253-20-4 . It is manufactured by Enamine Ltd. and is typically stored refrigerated . The compound is intended for use in laboratory research and is not meant for use as a drug, food, or household item .

Because the query specifies that information should not be gathered from and , and because the search results provide limited information on the applications of this compound, a comprehensive answer to the query is not possible.

However, the search results do provide some insight into the use of similar compounds, which may suggest potential applications of this compound:

  • Synthesis of Blatter Radicals 1-(3,4-difluorophenyl) is a substituent used in the preparation of Blatter radicals, specifically 1-(3,4-difluorophenyl)-(1a). These radicals are used in the study of structural, redox, and magnetic properties .
  • Precursor for Ticagrelor Derivatives of difluorophenyl, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, are important precursors in the synthesis of ticagrelor .
  • Ketoreductase Substrate 2-chloro-1-(3,4-difluorophenyl)ethanone is used to explore the structural basis of substrate selectivity and improve enzyme engineering .
  • BACE1 Inhibitors Anilide chemotypes are used in a growing subset of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease (AD) .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Fluorinated Ethanolamine Derivatives

Fluorination significantly impacts physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features & Applications References
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine 3,4-difluorophenyl, 2-methoxy C₉H₁₁F₂NO 187.19* Enhanced binding affinity; potential CNS activity due to fluorination and methoxy groups
(S)-1-(3,4-Difluorophenyl)ethan-1-amine 3,4-difluorophenyl C₈H₉F₂N 157.16 Chiral amine; used in asymmetric synthesis
1-(3,4-Difluorophenyl)but-3-en-1-amine 3,4-difluorophenyl, butenyl C₁₀H₁₁F₂N 183.20 Unsaturated backbone; potential for cyclization reactions
1-[3-(Difluoromethoxy)phenyl]ethan-1-amine 3-difluoromethoxyphenyl C₉H₁₁F₂NO 203.19 Difluoromethoxy group improves lipophilicity

Notes:

  • The methoxy group in the target compound increases hydrophilicity compared to non-methoxy analogs like (S)-1-(3,4-difluorophenyl)ethan-1-amine .

Methoxy-Substituted Ethanolamines

Methoxy groups influence solubility and metabolic pathways. Key comparisons include:

Compound Name Substituents Applications References
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 4-methoxyphenyl, 4-CF₃-phenyl Intermediate in hybrid material synthesis
N-[3,4-Bis(benzyloxy)phenethyl]-2-(4-methoxyphenyl)ethan-1-amine 4-methoxyphenyl, benzyloxy groups Precursor for alkaloid synthesis
1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine 3-chloro-4-methoxyphenyl, 2-fluorophenyl Unspecified bioactive agent

Structural Insights :

  • Ortho-substituted methoxy groups (e.g., 2-methoxy in the target compound) could sterically hinder enzymatic degradation, improving pharmacokinetics .

Multi-Substituted and Hybrid Analogs

Compounds with multiple aromatic or functional groups highlight divergent applications:

Compound Name Key Features Applications References
1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine Dual 3,4-dimethoxyphenyl groups Precursor for protoberberine alkaloids
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine Bromopyridinyl, difluorophenyl Kinase inhibitor intermediate
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-2-(thiomorpholin-4-yl)ethan-1-amine Thiomorpholine, difluoromethoxy Potential CNS-targeting agent

Comparative Advantages of the Target Compound :

  • The combination of 3,4-difluorophenyl and 2-methoxy groups balances lipophilicity and solubility, making it suitable for blood-brain barrier penetration .
  • Unlike bulkier analogs (e.g., bis-dimethoxyphenyl derivatives ), the target compound’s simpler structure may reduce off-target interactions.

Biological Activity

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to a methoxyethanamine moiety. The molecular formula is C9H11F2NO, with a molecular weight of approximately 187.19 g/mol. The difluorophenyl group may enhance the compound's binding affinity to various biological targets, influencing its pharmacological profile .

The biological activity of this compound primarily stems from its interactions with specific receptors and enzymes. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain proteasomal activities, which are crucial for cellular protein regulation and degradation. For instance, compounds with similar structures have demonstrated significant inhibition of the Trypanosoma brucei chymotrypsin activity, indicating potential applications in treating diseases like Human African Trypanosomiasis (HAT) .

Pharmacological Studies

Research has focused on the compound's binding affinity and inhibitory potency against various biological targets. For example, it has been noted that modifications in the amine structure can significantly affect its potency in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The introduction of electron-withdrawing groups, such as difluoromethyl, has been shown to enhance potency while reducing efflux liabilities associated with P-glycoprotein (P-gp) transporters .

In Vitro Studies

In vitro studies have assessed the antimicrobial activity of related compounds against various pathogens. While specific data on this compound is limited, structural analogs have shown promising results against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial applications .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has revealed that small modifications in the chemical structure can lead to significant changes in biological activity. For instance, the presence of different substituents on the aromatic ring can influence both binding affinity and selectivity towards target enzymes or receptors. Table 1 summarizes key findings from SAR studies involving similar compounds.

CompoundStructureIC50 (μM)Target
AR1=CF3<1BACE1
BR2=F5Proteasome
CR3=Cl10Acetylcholinesterase

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